Cas no 2137488-34-5 (4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid)

4-2-(Methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid is a specialized heterocyclic compound featuring both azetidine and pyridine moieties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for versatile functionalization, enabling applications in drug discovery, particularly in the development of bioactive molecules. The presence of a carboxylic acid group enhances its reactivity, facilitating further derivatization, while the methoxycarbonyl substituent contributes to stability and solubility. This compound is particularly useful in the synthesis of protease inhibitors and other therapeutic agents due to its rigid azetidine ring, which can improve binding affinity and metabolic stability. Its well-defined chemical properties ensure consistent performance in synthetic workflows.
4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid structure
2137488-34-5 structure
商品名:4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid
CAS番号:2137488-34-5
MF:C11H12N2O4
メガワット:236.223982810974
CID:6184029
PubChem ID:165800260

4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid
    • 4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
    • EN300-1142759
    • 2137488-34-5
    • インチ: 1S/C11H12N2O4/c1-17-11(16)9-3-5-13(9)8-2-4-12-6-7(8)10(14)15/h2,4,6,9H,3,5H2,1H3,(H,14,15)
    • InChIKey: ZHZIKMYFTZUTFX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CCN1C1C=CN=CC=1C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 236.07970687g/mol
  • どういたいしつりょう: 236.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142759-2.5g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1142759-0.05g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1142759-1.0g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5
1g
$728.0 2023-06-09
Enamine
EN300-1142759-0.1g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1142759-0.5g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1142759-0.25g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1142759-5.0g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5
5g
$2110.0 2023-06-09
Enamine
EN300-1142759-1g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
1g
$728.0 2023-10-26
Enamine
EN300-1142759-10g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1142759-10.0g
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
2137488-34-5
10g
$3131.0 2023-06-09

4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 関連文献

4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acidに関する追加情報

Introduction to 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid (CAS No. 2137488-34-5)

4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2137488-34-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this molecule integrates key functional groups, including a methoxycarbonyl moiety and a pyridine ring, which are known to contribute to its unique chemical and pharmacological properties.

The 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid structure is characterized by its azetidine ring, a five-membered saturated heterocycle that introduces conformational flexibility. This flexibility is often exploited in drug design to enhance binding affinity and metabolic stability. The presence of the pyridine moiety further enhances the compound's solubility and bioavailability, which are critical factors in the development of therapeutic agents. The carboxylic acid group at the 3-position provides a site for further derivatization, allowing chemists to modify the compound's properties for specific applications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, azetidine derivatives have emerged as a significant class of molecules due to their ability to interact with biological targets in unique ways. The 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid (CAS No. 2137488-34-5) is no exception, as it has been explored for its potential in various pharmacological contexts.

One of the most compelling aspects of this compound is its utility in the development of enzyme inhibitors. The combination of the azetidine and pyridine rings creates a scaffold that can mimic natural substrates or transition states, thereby interfering with enzymatic activity. For instance, studies have shown that derivatives of this structure can inhibit kinases and other enzymes involved in cancer signaling pathways. The methoxycarbonyl group enhances binding interactions by forming hydrogen bonds or participating in hydrophobic interactions with the target enzyme.

The pharmaceutical industry has been particularly interested in compounds that can modulate protein-protein interactions (PPIs), which are often difficult to target with traditional small-molecule drugs. The 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid (CAS No. 2137488-34-5) has shown promise in this area due to its ability to bind to specific pockets on protein surfaces. This property makes it a valuable candidate for developing drugs that can disrupt aberrant protein interactions associated with diseases such as Alzheimer's and Parkinson's.

Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular docking simulations have been used to predict how 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid interacts with various biological targets. These simulations have helped researchers identify key residues on the target proteins that are crucial for binding affinity. Additionally, virtual screening techniques have been employed to identify potential analogs of this compound that may exhibit enhanced biological activity.

In vitro studies have provided further insights into the pharmacological properties of this compound. For example, researchers have investigated its effects on cell proliferation and apoptosis using various cell lines. Preliminary results suggest that 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid (CAS No. 2137488-34-5) can induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell death regulation. These findings have opened up new avenues for developing novel anticancer therapies.

The synthesis of this compound is another area of active research. Chemists have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. The use of advanced catalytic methods has enabled the introduction of various functional groups without compromising yield or selectivity. These synthetic advancements are crucial for translating laboratory discoveries into clinical applications.

The safety and pharmacokinetic profiles of 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid (CAS No. 2137488-34-5) are also being thoroughly evaluated. Preclinical studies have assessed its toxicity, distribution, metabolism, and excretion (ADME) properties in animal models. These studies are essential for determining appropriate dosing regimens and identifying potential side effects before human trials can begin.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the development process for compounds like 4-(2-(methoxycarbonyl)azetidinyl)-3-pyridinecarboxylic acid (CAS No. 2137488–34–5). Predictive models have been trained on large datasets to identify promising candidates based on their structural features and predicted biological activities. This approach has not only saved time but also allowed researchers to explore more complex chemical spaces than would be feasible through traditional methods alone.

The future prospects for this compound remain bright, with ongoing research aimed at optimizing its therapeutic potential and expanding its applications into other disease areas. Collaborative efforts between academia and industry are essential for translating these findings into tangible benefits for patients worldwide.

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